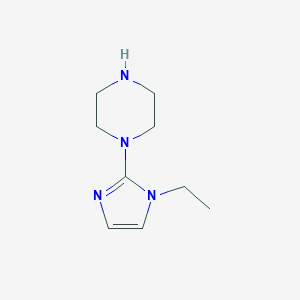

1-(1-Ethyl-1H-imidazol-2-yl)-piperazine

Description

Properties

IUPAC Name |

1-(1-ethylimidazol-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-2-12-8-5-11-9(12)13-6-3-10-4-7-13/h5,8,10H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDOFBMZGIXLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Ring-Opening Approaches

A notable method involves the ring-opening of cyclic tertiary amines to introduce the 2-(ethyl)piperazine side chain onto the imidazole nucleus. This method is exemplified by the synthesis of sulfur-containing ethyl piperazine derivatives, which are structurally related and share synthetic principles with 1-(1-ethyl-1H-imidazol-2-yl)-piperazine.

Base-induced three-component SN2 reaction : This method uses 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride as the ethyl piperazine source, disulfides as the thiol source, and trimethylsilyl cyanide as the cyanide source in ethanol solvent. The reaction proceeds under mild conditions (100 °C, 3 hours) with cesium carbonate as the base, yielding the desired ethyl piperazine derivatives in high yields (~90%).

Reaction conditions optimization : The choice of base and solvent significantly affects the yield. Cs2CO3 in ethanol provides the best results, while other bases like K2CO3, Na2CO3, KOH, and t-BuOK give lower yields. Polar aprotic solvents such as DMF and DMSO are ineffective in this reaction. The reaction is tolerant to small amounts of water but is inhibited in aqueous solution.

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cs2CO3 | EtOH | 100 | 3 | 90 |

| 2 | K2CO3 | EtOH | 100 | 3 | 73 |

| 3 | Na2CO3 | EtOH | 100 | 3 | 57 |

| 4 | KOH | EtOH | 100 | 3 | 35 |

| 5 | t-BuOK | EtOH | 100 | 3 | 30 |

| 6 | Cs2CO3 | EtOH/H2O(7:3) | 100 | 3 | 55 |

| 7 | Cs2CO3 | H2O | 100 | 3 | Trace |

| 8 | Cs2CO3 | MeOH | 100 | 3 | 75 |

Table 1. Effect of base and solvent on yield of ethyl piperazine derivatives synthesis.

Functional Group Transformation via Leaving Group Substitution

Another industrially advantageous method involves:

- Starting from 1-formyl-4-(2-hydroxyethyl)piperazine, the hydroxyl group is converted into a good leaving group such as a sulfonyloxy or halogen substituent (e.g., methanesulfonyloxy).

- This intermediate then undergoes nucleophilic substitution with a suitable nucleophile (e.g., 2-mercaptobenzimidazole in related compounds) in the presence of a base to install the desired substituent on the piperazine ring.

- Finally, protective or formyl groups are removed to yield the target compound.

This approach is notable for its industrial scalability and the use of well-controlled reaction conditions such as low temperature (ice bath) during sulfonyl chloride addition and the use of bases like triethylamine and catalysts like 4-dimethylaminopyridine (DMAP) to promote efficient substitution.

Imidazole Ring Formation and Coupling

The imidazole ring can be constructed through classical methods involving condensation reactions or cyclization of appropriate precursors, followed by ethylation at N1. The formed 1-ethylimidazole intermediate is then coupled with piperazine derivatives, often via nucleophilic substitution or acylation reactions.

For example, the synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride involves:

- Formation of the imidazole ring with ethyl substitution.

- Coupling with a piperazine moiety bearing a methoxybenzoyl group.

- Control of reaction parameters such as temperature, solvent, and time to optimize yield and purity.

While this example includes a benzoyl substituent, the core synthetic principles apply to the preparation of this compound by analogous coupling strategies.

Summary of Research Findings and Practical Considerations

Reaction efficiency : The SN2 ring-opening method using 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride and disulfides in ethanol with Cs2CO3 base provides a high-yield, catalyst-free, and environmentally friendly route to ethyl piperazine derivatives.

Solvent and base choice : Ethanol as solvent and cesium carbonate as base are optimal. Polar aprotic solvents and stronger bases reduce yield or prevent product formation.

Industrial scalability : Functional group transformation methods involving sulfonylation of hydroxyethyl piperazine derivatives followed by nucleophilic substitution are suitable for large-scale synthesis due to mild conditions and straightforward purification.

Chemical versatility : The piperazine and imidazole rings allow for various substitutions and modifications, facilitating the synthesis of derivatives with tailored biological activities.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction may produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

Pharmaceutical Applications

1-(1-Ethyl-1H-imidazol-2-yl)-piperazine has been investigated for its pharmacological properties, particularly as a receptor antagonist. Its interactions with serotonin receptors suggest potential applications in treating mood disorders, including anxiety and depression. The compound's ability to modulate neurotransmitter systems is indicative of its anxiolytic effects.

Key Pharmaceutical Properties:

- Receptor Antagonism: Potential treatment for anxiety and depression.

- Antimicrobial Activity: Structural similarities with other biologically active compounds indicate possible antimicrobial and antifungal properties.

Research Applications

Biological Studies: The compound has been utilized in various studies examining its interactions with biological targets. Its solubility profile allows for easy formulation into different dosage forms, enhancing its applicability in both in vitro and in vivo studies.

Case Studies:

- Serotonin Receptor Interaction: Studies have demonstrated that this compound interacts with serotonin receptors, which are crucial for mood regulation.

- Neurotransmitter Modulation: Research indicates that this compound may influence neurotransmitter systems, contributing to its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations :

- Bioactivity : Nitroimidazole-piperazine hybrids (e.g., compounds in ) exhibit antimicrobial and anticancer properties due to nitro group redox activity, a feature absent in the ethyl-substituted analog .

- Toxicity : Compounds with aromatic substitutions (e.g., benzyl, phenyl) often show higher cytotoxicity, as seen in , whereas alkyl-substituted imidazoles may have milder toxicity profiles .

Pharmacological and Biochemical Interactions

- Mechanism-Based Inactivation : describes a related compound, 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine, which inactivates cytochrome P450 2D6 via apoprotein adduction. This suggests that ethyl-substituted imidazole-piperazines may exhibit mechanism-dependent interactions with metabolic enzymes .

- Cytotoxicity : Piperazine derivatives with bulky aromatic groups (e.g., 4-chlorobenzhydryl in ) show potent cytotoxicity, whereas alkyl-substituted analogs may prioritize CNS activity over direct anticancer effects .

Biological Activity

1-(1-Ethyl-1H-imidazol-2-yl)-piperazine, often referred to as EIP, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound dihydrochloride is C9H16N4·2Cl. The compound features an imidazole ring fused with a piperazine moiety, contributing to its unique reactivity and biological profile. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various pharmaceutical applications.

Receptor Interactions

EIP has been studied for its potential as a receptor antagonist, particularly with serotonin receptors, which are critical in mood regulation. Its structural similarity to other biologically active compounds suggests possible anxiolytic effects, making it a candidate for treating anxiety and depression.

Table 1: Summary of Biological Activities of EIP

Antimicrobial and Antifungal Activities

Research indicates that EIP exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida albicans. Studies employing disk diffusion methods have demonstrated substantial inhibition zones, indicating strong antibacterial effects .

Case Study: Antibacterial Activity Evaluation

In one study, EIP was tested against several bacterial strains using the minimum inhibitory concentration (MIC) method. The results indicated that EIP had an MIC value of 0.0195 mg/mL against Escherichia coli and similar efficacy against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

The biological activity of EIP can be attributed to its ability to interact with various biological targets. Its mechanism often involves modulation of neurotransmitter systems and direct interaction with microbial cell structures.

- Serotonin Modulation : EIP's interaction with serotonin receptors may lead to alterations in neurotransmitter levels, contributing to its anxiolytic properties.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit DNA replication through the generation of reactive species .

Comparative Analysis with Related Compounds

EIP shares structural similarities with other compounds that exhibit biological activity. A comparative analysis highlights the unique properties of EIP in medicinal chemistry:

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-methylpiperazin-1-yl)imidazole dihydrochloride | Methyl group on piperazine | Enhanced lipophilicity |

| 1-(benzylpiperazin-1-yl)imidazole | Benzyl substitution | Potentially improved receptor binding |

| 2-(piperazin-1-yl)imidazo[1,2-a]pyridine | Imidazopyridine core | Broader spectrum of biological activity |

Q & A

Q. How can researchers validate the compound’s mechanism of action using in vitro models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.